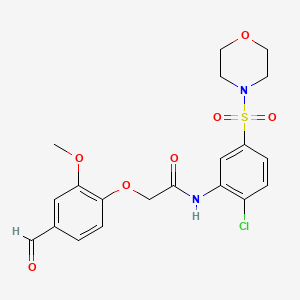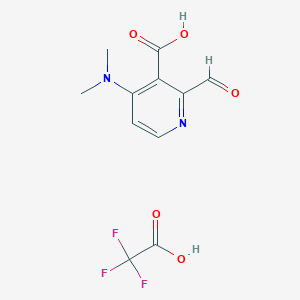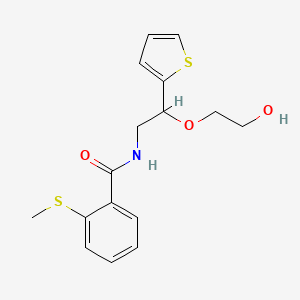![molecular formula C24H22F3N3O2S B2614399 N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide CAS No. 338954-67-9](/img/structure/B2614399.png)
N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[5,6-Dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C24H22F3N3O2S . It is also known as "Benzenesulfonamide, N-[5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H-benzimidazol-4-yl]-3-(trifluoromethyl)-" .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring substituted with two methyl groups and a 2-methylbenzyl group. Additionally, it contains a trifluoromethyl-substituted benzenesulfonamide moiety .Physical and Chemical Properties Analysis
The molecular weight of this compound is 473.51 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Aplicaciones Científicas De Investigación
Photosensitizers in Photodynamic Therapy
Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has demonstrated their efficacy as photosensitizers in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, crucial for Type II photodynamic mechanisms. The significant potential of these photosensitizers for cancer therapy in PDT is highlighted by their effective singlet oxygen generation and photostability, making them suitable for therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Agents
A series of novel N-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene benzenesulfonamides demonstrated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, derived from modifications of celecoxib and evaluated for their biological activities, showed promising results without causing significant tissue damage, suggesting their potential development into therapeutic agents (Küçükgüzel et al., 2013).
DNA Binding and Anticancer Activity
Mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activities. These complexes exhibit varying degrees of DNA binding affinity, influencing their ability to cleave DNA and induce apoptosis in human tumor cells. The results underscore the role of N-sulfonamide derivatives in modulating the interaction with DNA and the potential of these complexes in cancer therapy (González-Álvarez et al., 2013).
Molecular Docking and Bioassay Studies
Molecular docking and bioassay studies have explored the cyclooxygenase-2 inhibitory potential of certain benzimidazole derivatives, indicating their applicability in therapeutic contexts. Despite limited inhibition potency for cyclooxygenase enzymes, these studies provide insights into the structural basis for the activity and potential medicinal applications of these compounds (Al-Hourani et al., 2016).
Antagonists of A2B Adenosine Receptors
Benzimidazole-based heterocycles have been identified as potent A2B adenosine receptor antagonists. These compounds exhibit high affinity and selectivity for the A2B receptor, with promising absorption properties, suggesting their utility in developing treatments for diseases where the A2B adenosine receptor is implicated (Esteve et al., 2006).
Propiedades
IUPAC Name |
N-[5,6-dimethyl-1-[(2-methylphenyl)methyl]benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O2S/c1-15-7-4-5-8-18(15)13-30-14-28-23-21(30)11-16(2)17(3)22(23)29-33(31,32)20-10-6-9-19(12-20)24(25,26)27/h4-12,14,29H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVHNPVLJYBNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2614316.png)
![2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2614317.png)



![5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde](/img/structure/B2614326.png)
![Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2614328.png)
![(E)-4-(azepan-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2614330.png)
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2614332.png)




![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2614339.png)
